molecular formula C14H15ClFN3O B2920152 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide CAS No. 1226432-48-9

2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide

Cat. No. B2920152
CAS RN: 1226432-48-9
M. Wt: 295.74
InChI Key: IBDXJSYWENOLTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . For instance, a key intermediate in the preparation of zolazepam, a similar compound, is prepared via chlorination of a precursor which was prepared by acylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and pyrazole groups, along with the halogen atoms. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyrazole group could potentially engage in reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups are solid at room temperature and have moderate to high solubility in polar solvents .

Scientific Research Applications

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly with enzymes that have a binding pocket complementary to the pyrazole ring. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.

Each of these applications leverages the unique chemical properties of 2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-fluorobenzamide , demonstrating its versatility in scientific research. While the search results did not yield specific current applications, the potential uses outlined are based on the chemical structure and common practices in related fields of research .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .

properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXJSYWENOLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide

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